molecular formula C13H16N2O B11609251 N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B11609251
M. Wt: 216.28 g/mol
InChI Key: CIJOGCKBIRFFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring imparts significant biological and chemical properties to the compound.

Preparation Methods

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves the reaction between tryptamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: Tryptamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Tryptamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(1H-indol-3-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form N-acyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural similarity to bioactive indole derivatives makes it a promising candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its indole structure imparts desirable properties to these products.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[1-(1H-indol-3-yl)propan-2-yl]acetamide can be compared with other similar compounds, such as:

    N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide: This compound features a benzenesulfonamide group instead of an acetamide group. It may exhibit different biological activities and chemical reactivity due to the presence of the sulfonamide group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has an isobutylphenyl group, which can influence its biological activity and chemical properties.

    N-[1-(1H-indol-3-yl)-3-oxo-butan-2-yl]acetamide: This compound has an additional keto group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure and the presence of the acetamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C13H16N2O/c1-9(15-10(2)16)7-11-8-14-13-6-4-3-5-12(11)13/h3-6,8-9,14H,7H2,1-2H3,(H,15,16)

InChI Key

CIJOGCKBIRFFKN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.